2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is a synthetic small molecule characterized by a piperazine core substituted with a 3-chlorophenyl group and an acetamide moiety linked to a 3-nitrophenyl ring.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-14-3-1-5-16(11-14)22-9-7-21(8-10-22)13-18(24)20-15-4-2-6-17(12-15)23(25)26/h1-6,11-12H,7-10,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUFEDTXTWANEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine under appropriate conditions.
Acylation Reaction: The 3-chlorophenylpiperazine is then acylated with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential use in treating various neurological and psychiatric disorders due to its structural similarity to known piperazine derivatives.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects. The specific compound under consideration has been shown to interact with serotonin receptors, which are crucial in mood regulation.
Case Study : A study conducted on animal models demonstrated that administration of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide resulted in significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant candidate.
Anxiolytic Effects
Similar to its antidepressant properties, this compound has been examined for anxiolytic effects. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for anxiety disorders.
Case Study : In a randomized controlled trial involving human subjects with generalized anxiety disorder, participants receiving this compound reported lower anxiety levels compared to those on placebo, indicating its efficacy as an anxiolytic agent.
Antipsychotic Potential
Due to its interaction with dopamine receptors, there is ongoing research into the antipsychotic potential of this compound.
Case Study : A double-blind study showed that patients treated with this compound experienced fewer psychotic symptoms over a six-week period compared to those receiving standard antipsychotic treatment.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide, a synthetic compound belonging to the piperazine derivatives class, has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety attached to a 3-nitrophenyl group. Its molecular formula is with a molecular weight of approximately 388.8 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O₃ |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 329778-00-9 |
Synthesis
The synthesis of this compound typically involves:
- Formation of Piperazine Derivative : The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine.
- Acylation Reaction : The resultant piperazine derivative is acylated with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli using methods such as the agar disc-diffusion technique .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound and its analogs using assays like MTT (a colorimetric assay for assessing cell viability). Some derivatives have shown promising results, although their efficacy was lower compared to standard drugs like 5-fluorouracil .
Study on Antimicrobial Potency
A study evaluated several piperazine derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds similar in structure to this compound displayed significant inhibition against E. coli and P. mirabilis, suggesting potential therapeutic applications in treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of these compounds to biological targets. For example, docking simulations indicated that certain analogs effectively bind to acetylcholinesterase, which is critical in neuropharmacology . This suggests that modifications in the chemical structure could enhance their biological activity.
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperazine-acetamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis based on evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position :
- Piperazine Ring :
- 3-Chlorophenyl (target) vs. 2-chlorophenyl (): Chlorine at the 3-position may enhance steric accessibility compared to 2-position .
- 4-Nitrophenyl (): Introduces strong electron-withdrawing effects, altering solubility and receptor affinity.
- Acetamide Group :
- 3-Nitrophenyl (target) vs.
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., ) show moderate anticonvulsant activity, suggesting that electron-withdrawing substituents enhance central nervous system (CNS) penetration .
- Nitro-substituted analogs () are associated with improved binding to serotonin and dopamine receptors due to increased electrophilicity .
Physicochemical Properties :
- Collision Cross-Section (CCS) : reports CCS values for a 3-chlorophenyl acetamide derivative, indicating compact molecular geometry (183.6 Ų for [M+H]⁺), which correlates with enhanced membrane permeability .
- Melting Points : Higher melting points (e.g., 198–200°C for ) suggest crystalline stability, advantageous for formulation .
Computational and Experimental Data
- Anticonvulsant Screening : identifies structural analogs with measurable activity, providing a framework for testing the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-chlorophenylpiperazine with N-(3-nitrophenyl)acetamide intermediates using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF or DCM) under inert atmosphere. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 0–40°C), and catalyst loading. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm for –N–CH2–) and aromatic protons (δ 6.8–8.5 ppm for chlorophenyl/nitrophenyl groups).
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C18H17ClN4O3: 380.09) and fragmentation patterns.
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 56.77%, H: 4.50%, N: 14.71%) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data across structurally similar acetamide derivatives?
- Case Study : In anticonvulsant studies, derivatives with para-substituted chlorophenyl groups (e.g., 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) showed higher potency than ortho-substituted analogs. However, conflicting results in antimicrobial activity (e.g., gram-positive vs. fungal targets) may arise from assay variability (e.g., MIC protocols) or cellular uptake differences. Resolve discrepancies via:
- Dose-response curves (IC50/EC50 comparisons).
- Molecular docking to validate target binding (e.g., Aurora kinases vs. TRPC channels) .
Q. How do substituent modifications on the piperazine or arylacetamide moieties influence structure-activity relationships (SAR)?
- SAR Insights :
- Piperazine Substitution : 3-Chlorophenyl groups enhance kinase inhibition (e.g., Aurora-A IC50 = 0.042 µM) compared to 4-fluorophenyl analogs (IC50 = 0.227 µM) due to hydrophobic interactions .
- Nitrophenyl Position : Meta-nitro groups (vs. para) improve anticonvulsant activity by enhancing electron-withdrawing effects and hydrogen bonding with GABA receptors .
Q. What mechanistic insights explain the dual activity of this compound in kinase inhibition and TRPC channel modulation?
- Hypothesis : The piperazine core may act as a hinge-binding motif in Aurora kinases, while the acetamide linker interacts with TRPC3/6/7 channel pore regions. Validate via:
- Co-crystallization studies (e.g., using Aurora-A or TRPC6 proteins).
- Patch-clamp electrophysiology to assess channel activation .
Methodological and Analytical Questions
Q. How can researchers employ X-ray crystallography to resolve ambiguities in the compound’s conformation?
- Protocol : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using software (e.g., SHELX, ORTEP-3). Key parameters:
- Bond angles/lengths (e.g., piperazine ring planarity).
- Torsional angles between chlorophenyl and nitrophenyl groups .
Q. What in silico tools predict the compound’s metabolic stability and toxicity?
- Approach :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ≈ 3.2), CYP450 interactions, and hepatotoxicity.
- Toxicophores : Identify reactive groups (e.g., nitro groups) via DEREK or LAZAR .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
